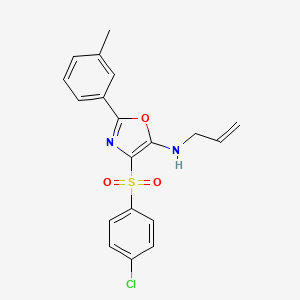

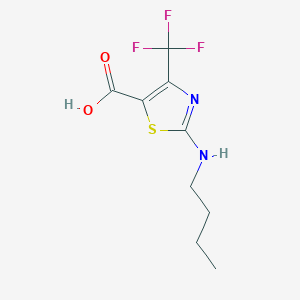

![molecular formula C11H13NO3 B2620779 Methyl 2-[(3-methylbenzoyl)amino]acetate CAS No. 1208-15-7](/img/structure/B2620779.png)

Methyl 2-[(3-methylbenzoyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(3-methylbenzoyl)amino]acetate” can be represented by the SMILES stringO=C(C1=CC=CC(N)=C1)NCC(OC)=O . This indicates that the compound contains a benzoyl group (C6H5CO-) attached to an amino group (NH2), which is further attached to an acetate group (CH3COO-). Physical And Chemical Properties Analysis

“Methyl 2-[(3-methylbenzoyl)amino]acetate” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility might not be readily available as they can depend on factors like purity and environmental conditions.Applications De Recherche Scientifique

Building Blocks in Peptidomimetic Synthesis

“Methyl 2-[(3-methylbenzoyl)amino]acetate” is a promising building block in peptidomimetic synthesis . It’s synthesized via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . This compound has shown practical advantages due to its greater availability .

Precursor for Biologically Active Agents

This compound has been shown to be reduced in vivo to the amidines , which are known to effectively replace the guanidine group of arginine in the arginine mimetics for the treatment of blood-coagulation disorders .

Prodrugs

“Methyl 2-[(3-methylbenzoyl)amino]acetate” has been used as prodrugs—precursors of amidine active forms that enhance oral bioavailability . For example, amidoxime prodrugs such as platelet aggregation inhibitor sibrafiban and a first oral direct thrombin inhibitor ximelagatran have been developed .

Nitric Oxide Donors

Amidoximes, which can be synthesized from this compound, are known to behave as nitric oxide donors (NO donors) because of their transformation by enzymes into amides with a subsequent release of NO .

Inhibitors of Arginase

“Methyl 2-[(3-methylbenzoyl)amino]acetate” can act as one of the best inhibitors of arginase . This is particularly useful in the treatment of certain medical conditions.

Synthesis of (Meth)Acrylates

“Methyl 2-[(3-methylbenzoyl)amino]acetate” can be used in the synthesis of (meth)acrylates . These (meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, “Methyl 2-[(3-methylbenzoyl)amino]acetate” is classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It’s recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

methyl 2-[(3-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-4-3-5-9(6-8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOHBBQCUZSFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-methylphenyl)formamido]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

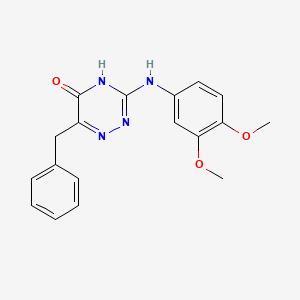

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

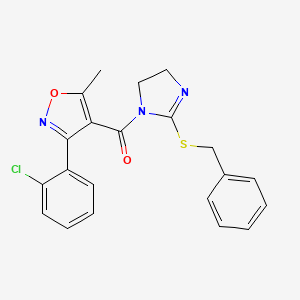

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)

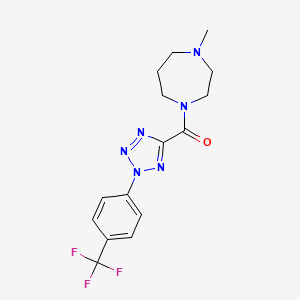

![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,2,2-trifluoroethoxy)piperidine-4-carboxylic acid](/img/structure/B2620711.png)

![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)